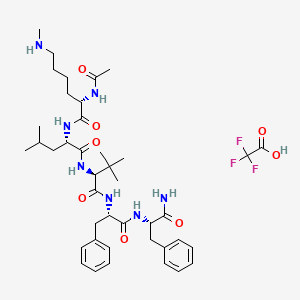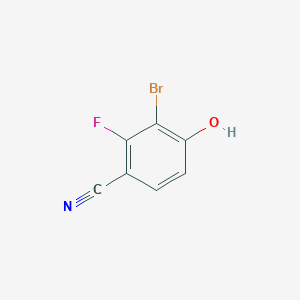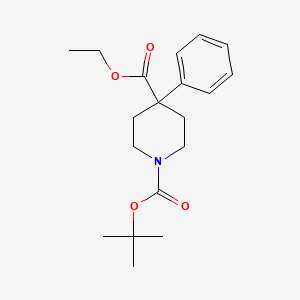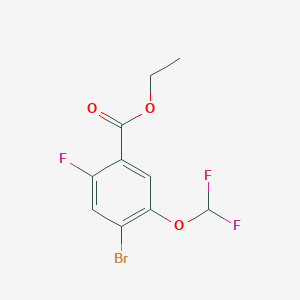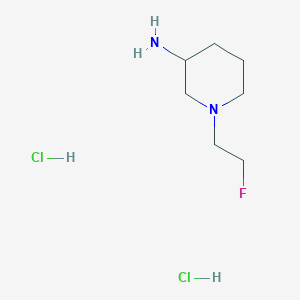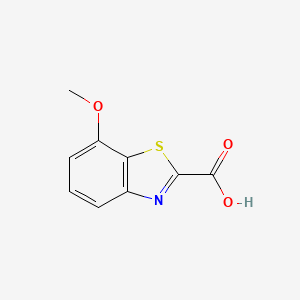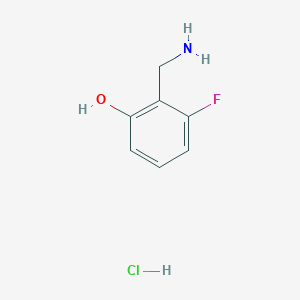
2-(Aminomethyl)-3-fluorophenol hydrochloride
Overview
Description
Aminomethyl compounds are a class of organic compounds that contain an aminomethyl functional group (-NH2CH2-). They are used in the synthesis of various pharmaceuticals and complex organic molecules .
Molecular Structure Analysis
The molecular structure of a compound is determined by its chemical formula and the arrangement of its atoms. For example, 2-(Aminomethyl)benzimidazole dihydrochloride has a molecular formula of C8H11Cl2N3 .Chemical Reactions Analysis
Amines, such as aminomethyl compounds, can undergo a variety of reactions. They can react with acid chlorides or acid anhydrides to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, metformin hydrochloride, a widely used antidiabetic drug, has specific physicochemical properties that have been extensively studied .Scientific Research Applications
Fluorinated Phenol Derivatives for Intracellular pH Measurement
Rhee, Levy, and London (1995) explored the use of fluorinated o-aminophenol derivatives as pH-sensitive probes. They modified the 2-aminophenol group, a key building block for many cationic indicators, resulting in compounds with suitable pK values for physiological measurements and minimal affinity for other ions. This modification significantly contributes to biological and medical research by enabling accurate intracellular pH measurements (Rhee, Levy, & London, 1995).
Synthesis of Antibacterial Agents
Holla, Bhat, and Shetty (2003) conducted research on synthesizing new molecules with antibacterial properties. They utilized fluorophenyl groups, known for their pharmacological significance, in the creation of new biologically active compounds. This synthesis and the subsequent antibacterial screening of these compounds demonstrate the potential of fluorinated phenols in developing new pharmaceuticals (Holla, Bhat, & Shetty, 2003).
Transformation of Phenol to Benzoate
Genthner, Townsend, and Chapman (1989) studied the transformation of phenol to benzoate using isomeric fluorophenols. Their research provided insights into the biochemical processes involving phenolic compounds, particularly in the context of environmental biodegradation and pollutant transformation (Genthner, Townsend, & Chapman, 1989).
Fluorescent Chemosensors for H+ and Zn(II)
Ambrosi et al. (2009) investigated the optical properties of polyaminophenolic ligands in aqueous solutions, revealing their potential as fluorescent chemosensors. These chemosensors are valuable for detecting specific ions like H+ and Zn(II), contributing significantly to analytical chemistry and biological research (Ambrosi et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(aminomethyl)-3-fluorophenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO.ClH/c8-6-2-1-3-7(10)5(6)4-9;/h1-3,10H,4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUCBSZFLACUEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-3-fluorophenol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



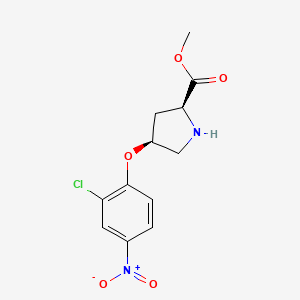
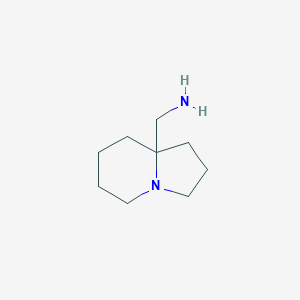
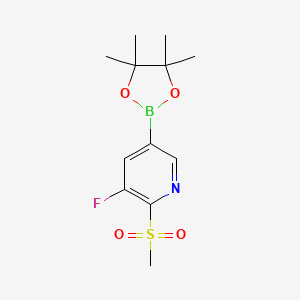
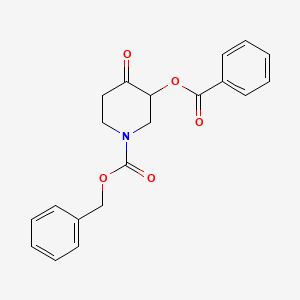
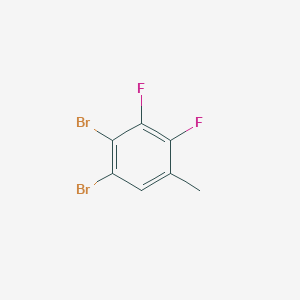

![2-Azabicyclo[2.2.2]octan-5-one hydrochloride](/img/structure/B1450162.png)
